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Compound of Interest

Compound Name: BIM-23190

Cat. No.: B3420296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of BIM-23190 and the established

therapeutic, octreotide, for the treatment of pituitary adenomas. The information presented is

based on available preclinical and clinical data, focusing on their mechanisms of action,

receptor binding affinities, and efficacy in inhibiting hormone secretion and tumor growth.

Mechanism of Action
Both BIM-23190 and octreotide are synthetic analogs of the natural hormone somatostatin.

Their therapeutic effects in pituitary adenomas are primarily mediated through their interaction

with somatostatin receptors (SSTRs) expressed on the surface of adenoma cells. Pituitary

adenomas, particularly those secreting growth hormone (GH), frequently overexpress SSTR2

and SSTR5.

Octreotide predominantly binds with high affinity to SSTR2 and to a lesser extent, SSTR5.[1][2]

Upon binding, it activates intracellular signaling cascades that lead to the inhibition of hormone

secretion and cell proliferation.[3][4][5] The antiproliferative effect of octreotide in pituitary tumor

cells is mediated by inducing the expression of the tumor suppressor gene Zac1 and acting on

the PI3K/Akt signaling pathway.

BIM-23190 is a selective agonist for both SSTR2 and SSTR5. By targeting both of these

receptor subtypes, which are often co-expressed in pituitary tumors, BIM-23190 was designed
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to offer a broader and potentially more potent therapeutic effect compared to agents with more

limited receptor specificity.
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Caption: Signaling cascade initiated by somatostatin analogs in pituitary adenoma cells.

Quantitative Data Comparison
Direct head-to-head quantitative comparisons between BIM-23190 and octreotide are limited in

publicly available literature, partly due to the discontinuation of BIM-23190's clinical
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development. However, data from various studies allow for an indirect comparison of their

binding affinities and efficacy.

Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
Compound SSTR1 SSTR2 SSTR3 SSTR4 SSTR5

Octreotide >1000 0.8 ± 0.2 30 ± 5 >1000 15 ± 3

BIM-23190 >1000 0.34 >1000 >1000 11.1

Data compiled from various preclinical studies. Ki values represent the concentration of the

drug that inhibits 50% of radioligand binding.

As indicated in the table, BIM-23190 demonstrates a higher affinity for SSTR2 compared to

octreotide. Both compounds exhibit a notable affinity for SSTR5.

Table 2: In Vitro Efficacy - Inhibition of Growth Hormone
(GH) Secretion

Compound Cell Type IC50 (pM)

Octreotide Rat Anterior Pituitary Cells 48

BIM-23014* Rat Anterior Pituitary Cells 47

*BIM-23014 is a related somatostatin analog, and this data from a comparative study by

Lamberts et al. (1992) suggests that early BIM compounds had similar potency to octreotide in

this assay.

A study on the chimeric molecule BIM-23A760, which targets SSTR2, SSTR5, and dopamine

D2 receptors, showed it produced a greater maximal suppression of GH secretion than

octreotide in human GH-secreting tumors from patients partially responsive to octreotide (38 ±

2% vs 24 ± 2%). This suggests that targeting multiple receptors, including SSTR5, could be

beneficial.

Experimental Protocols
Receptor Binding Assay
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Objective: To determine the binding affinity (Ki) of BIM-23190 and octreotide for different

somatostatin receptor subtypes.

Methodology:

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably

transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or

SSTR5) are cultured and harvested. Cell membranes are prepared by homogenization and

centrifugation.

Competitive Binding Assay: A constant concentration of a radiolabeled somatostatin analog

(e.g., [¹²⁵I]Tyr¹¹-somatostatin-14) is incubated with the cell membranes in the presence of

increasing concentrations of the unlabeled competitor drug (BIM-23190 or octreotide).

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

The bound and free radioligand are then separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.

Experimental Workflow for Receptor Binding Assay
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Caption: Workflow for determining receptor binding affinity.

In Vitro Hormone Secretion Assay
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Objective: To compare the potency of BIM-23190 and octreotide in inhibiting hormone (e.g.,

GH) secretion from pituitary adenoma cells.

Methodology:

Primary Cell Culture: Pituitary adenoma tissue obtained from surgery is enzymatically

dispersed into single cells. The cells are then cultured in appropriate media.

Drug Treatment: The cultured cells are treated with various concentrations of BIM-23190 or

octreotide for a specified period (e.g., 24-72 hours).

Sample Collection: The cell culture supernatant is collected at the end of the treatment

period.

Hormone Quantification: The concentration of the hormone of interest (e.g., GH) in the

supernatant is measured using a specific immunoassay, such as an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: The percentage of hormone secretion inhibition at each drug concentration is

calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50)

is then determined.

Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of BIM-23190 and octreotide on pituitary

adenoma cells.

Methodology:

Cell Seeding: Pituitary adenoma cells are seeded in multi-well plates and allowed to adhere

and proliferate for a certain period.

Drug Treatment: The cells are then treated with different concentrations of BIM-23190 or

octreotide.

Proliferation Measurement: After a set incubation time, cell proliferation is assessed using a

colorimetric or fluorometric assay. A common method is the MTT assay, which measures the

metabolic activity of viable cells.
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Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell

proliferation inhibition is calculated for each drug concentration compared to the control. The

half-maximal inhibitory concentration (IC50) for cell proliferation is then determined.

Summary and Conclusion
Both BIM-23190 and octreotide are potent somatostatin analogs that inhibit hormone secretion

from pituitary adenomas by acting on somatostatin receptors. The available data suggests that

BIM-23190 has a higher binding affinity for SSTR2 than octreotide, while both have affinity for

SSTR5. Preclinical studies with related BIM compounds suggest a similar potency to octreotide

in inhibiting GH secretion.

The rationale behind developing dual SSTR2/SSTR5 agonists like BIM-23190 was based on

the frequent co-expression of these receptors in pituitary tumors, with the hypothesis that

targeting both could lead to improved therapeutic outcomes, especially in patients with tumors

that are less responsive to SSTR2-selective analogs. However, the clinical development of

BIM-23190 was discontinued, limiting the availability of direct comparative clinical data against

octreotide.

For researchers and drug development professionals, the exploration of dual SSTR2/SSTR5

agonists remains a valid strategy. Future research could focus on developing new molecules

with optimized binding profiles and pharmacokinetic properties to potentially improve upon the

efficacy of existing treatments for pituitary adenomas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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